molecular formula C13H20N4O B14643669 3-Pyridinecarboxamide, N-ethyl-6-(4-methyl-1-piperazinyl)- CAS No. 54864-93-6

3-Pyridinecarboxamide, N-ethyl-6-(4-methyl-1-piperazinyl)-

Cat. No.: B14643669
CAS No.: 54864-93-6
M. Wt: 248.32 g/mol
InChI Key: LZQJFOLTKREEEO-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, N-ethyl-6-(4-methyl-1-piperazinyl)- is a chemical compound with a complex structure that includes a pyridine ring, an ethyl group, and a piperazine moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, N-ethyl-6-(4-methyl-1-piperazinyl)- typically involves the reaction of nicotinamide with ethyl iodide and 4-methylpiperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a base, such as potassium carbonate, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, N-ethyl-6-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the piperazine moiety.

Scientific Research Applications

3-Pyridinecarboxamide, N-ethyl-6-(4-methyl-1-piperazinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, N-ethyl-6-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler analog with similar structural features.

    N-ethylpyridine-3-carboxamide: Shares the pyridine and ethyl groups but lacks the piperazine moiety.

    4-Methylpiperazine derivatives: Compounds with similar piperazine structures but different substituents.

Uniqueness

3-Pyridinecarboxamide, N-ethyl-6-(4-methyl-1-piperazinyl)- is unique due to its combination of a pyridine ring, an ethyl group, and a piperazine moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

CAS No.

54864-93-6

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

N-ethyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide

InChI

InChI=1S/C13H20N4O/c1-3-14-13(18)11-4-5-12(15-10-11)17-8-6-16(2)7-9-17/h4-5,10H,3,6-9H2,1-2H3,(H,14,18)

InChI Key

LZQJFOLTKREEEO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CN=C(C=C1)N2CCN(CC2)C

Origin of Product

United States

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